

Unveiling N-(4-Hydroxyphenylacetyl)spermine: A Technical Guide to its Discovery and Isolation

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Compound of Interest

Compound Name: N-(4-Hydroxyphenylacetyl)spermine

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Abstract

N-(4-Hydroxyphenylacetyl)spermine, a polyamine toxin also widely known as Philanthotoxin-433 (PTX-433), is a potent antagonist of ionotropic glutamate receptors and nicotinic acetylcholine receptors.[1][2] Originally isolated from the venom of the Egyptian solitary wasp, *Philanthus triangulum*, this molecule has garnered significant interest within the scientific community for its potential as a pharmacological tool and as a lead compound in drug discovery programs targeting neurological disorders. This technical guide provides a comprehensive overview of the seminal work on the discovery, isolation, and initial characterization of **N-(4-Hydroxyphenylacetyl)spermine**, presenting the data in a structured format for clarity and ease of comparison. Detailed experimental protocols from foundational studies are provided to aid in the replication and further investigation of this fascinating natural product.

Discovery and Natural Occurrence

N-(4-Hydroxyphenylacetyl)spermine was first isolated and structurally elucidated in 1988 by Eldefrawi and colleagues from the venom of the female digger wasp, *Philanthus triangulum*. [1] [2] This wasp utilizes its venom to paralyze prey, primarily bees, by blocking neuromuscular transmission. The active component responsible for this potent antagonism was identified as a low molecular weight toxin, later designated Philanthotoxin-433.

Physicochemical Properties

The fundamental physicochemical properties of **N-(4-Hydroxyphenylacetyl)spermine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₃₂ N ₄ O ₂	[3]
Molecular Weight	336.5 g/mol	[3]
CAS Number	130210-32-1	[3]
Structure	N-(4-Hydroxyphenylacetyl)spermine	
Alternate Names	N-(N-(4-Hydroxyphenylacetyl)-3-aminopropyl)-(N'-3-aminopropyl)-1,4-butanediamine, Philanthotoxin-433 (PTX-433)	[3]

Isolation from Natural Source

The initial isolation of **N-(4-Hydroxyphenylacetyl)spermine** from the venom glands of *Philanthus triangulum* was a critical step in its discovery. The workflow for this process is outlined below.



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Caption: Workflow for the isolation of **N-(4-Hydroxyphenylacetyl)spermine**.

Experimental Protocol: Venom Extraction and Purification

The following protocol is based on the original methodology described by Eldefrawi et al. (1988).

1. Venom Gland Dissection and Extraction:

- Venom glands were dissected from female *Philanthus triangulum* wasps.
- The dissected glands were immediately frozen and lyophilized.
- The lyophilized glands were homogenized in 80% ethanol and sonicated.
- The homogenate was centrifuged to pellet cellular debris.
- The resulting supernatant containing the crude venom extract was collected.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- The crude venom extract was subjected to RP-HPLC for purification.
- Column: A C18 reverse-phase column was used.
- Mobile Phase: A linear gradient of acetonitrile in water, containing 0.1% trifluoroacetic acid (TFA), was employed.
- Detection: Eluting peaks were monitored by UV absorbance at 280 nm.
- Fraction Collection: Fractions were collected at regular intervals.

3. Bioassay-Guided Fractionation:

- The collected fractions were assayed for their biological activity on the glutamatergic synapse of the locust leg muscle.
- Fractions exhibiting potent antagonist activity were selected for further purification.
- The active fractions were pooled and re-chromatographed under the same HPLC conditions to achieve high purity.

Structural Elucidation

The determination of the chemical structure of the isolated toxin was accomplished through a combination of spectroscopic techniques.

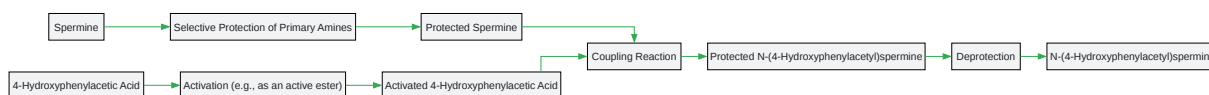
Spectroscopic Data

Technique	Observation	Inferred Structural Feature
UV Spectroscopy	Absorbance maximum at 275 nm	Presence of a phenolic chromophore (tyrosyl moiety)
¹ H NMR Spectroscopy	Signals corresponding to a 1,4-disubstituted benzene ring, methylene groups adjacent to amino groups, and an acetyl group.	Confirmed the presence of a 4-hydroxyphenylacetyl group and a polyamine chain.
Mass Spectrometry	Molecular ion peak corresponding to a molecular weight of 435 (for the butyryl/tyrosyl/spermine structure initially proposed). The correct structure has a molecular weight of 336.5.	Provided the molecular weight of the compound, aiding in the determination of the molecular formula.

Note: The initial 1988 publication reported a molecular weight of 435 and a butyryl/tyrosyl/spermine sequence. However, the correct structure, as confirmed by synthesis and further analysis, is **N-(4-Hydroxyphenylacetyl)spermine** with a molecular weight of 336.5. The discrepancy in the initial report is likely due to the complexity of the natural product mixture and the analytical techniques available at the time.

Chemical Synthesis

The definitive structure of **N-(4-Hydroxyphenylacetyl)spermine** was confirmed through total synthesis. Several synthetic strategies have since been developed. An illustrative synthetic workflow is presented below.



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References

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